Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate

Beschreibung

Structural Characteristics and Nomenclature

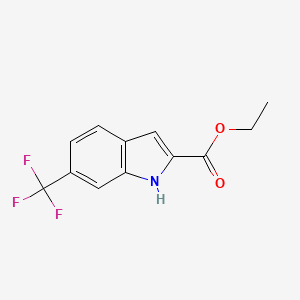

This compound exhibits a complex molecular architecture that combines multiple functional groups within a single heterocyclic framework. The compound belongs to the indole family and is specifically classified as a heterocyclic compound due to its indole structure, while also being categorized under carboxylate esters due to the presence of an ethyl ester functional group attached to the carboxylic acid moiety of the indole. The structural framework consists of an indole ring system with a carboxylate ester positioned at the 2-position and a trifluoromethyl group located at the 6-position of the indole nucleus.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound designated as this compound. Alternative nomenclature includes 6-trifluoromethyl-2-indolecarboxylic acid ethyl ester and 1H-indole-2-carboxylic acid, 6-(trifluoromethyl)-, ethyl ester. The compound's structure can be represented by the Simplified Molecular Input Line Entry System code: CCOC(=O)C1=CC2=C(N1)C=C(C=C2)C(F)(F)F, which provides a clear indication of its connectivity pattern.

Table 1: Structural and Physical Properties of this compound

The indole ring system forms the core structural unit, consisting of a benzene ring fused to a pyrrole ring at the 2,3-positions. This bicyclic aromatic heterocycle provides the fundamental scaffold upon which the trifluoromethyl and ethyl carboxylate substituents are positioned. The trifluoromethyl group at the 6-position introduces significant electronic and steric effects that influence the compound's reactivity and physicochemical properties. The ethyl carboxylate functionality at the 2-position provides additional chemical versatility, allowing for further synthetic modifications and potential biological interactions.

Historical Context in Heterocyclic Chemistry

The development of indole chemistry traces its origins to the mid-nineteenth century, when indole was first discovered during the process of making dyes with indigo. German chemist Adolf von Baeyer first isolated indole through a reaction of indigo, sulfuric acid, and sulfuric anhydride, with the metabolite deriving its name from the words "indigo" and "oleum". The formal discovery and synthesis of indole occurred in 1866, followed by the identification of its chemical structure in 1869. This foundational work established indole as one of the most widely distributed heterocycles in nature and laid the groundwork for subsequent developments in indole chemistry.

The historical significance of indole chemistry was further enhanced by Emil Fischer's discovery of the Fischer indole synthesis in 1883, which remains one of the most extensively used methods for preparing indole derivatives. This reaction involves the cyclization of arylhydrazones under heating conditions in the presence of protic acids or Lewis acids such as zinc chloride, phosphorus trichloride, or ferric chloride. The Fischer indole synthesis produces 2,3-disubstituted products and has been instrumental in the development of antimigraine drugs of the triptan class.

The evolution of indole chemistry continued with the development of various synthetic methodologies, including the Madelung synthesis and other modern approaches. These synthetic advances enabled the preparation of increasingly complex indole derivatives, including those bearing electron-withdrawing groups such as trifluoromethyl substituents. The synthesis of trifluoromethyl-substituted indoles represents a significant advancement in heterocyclic chemistry, as these compounds combine the biological relevance of the indole nucleus with the unique properties imparted by fluorine substitution.

Recent developments in indole chemistry have focused on the incorporation of photoreactive groups and other specialized functionalities for biological applications. The synthesis of 5- and 6-trifluoromethyldiazirinyl indoles from corresponding bromoindole derivatives represents one such advancement, providing mother skeletons for the comprehensive synthesis of various bioactive indole metabolites. These developments have expanded the utility of indole derivatives in biological functional analysis through the use of diazirine-based photoaffinity labels.

Role of Trifluoromethyl Group in Bioactive Compounds

The trifluoromethyl group has emerged as a crucial functional group in medicinal chemistry due to its profound impact on the physicochemical and biological properties of organic compounds. The incorporation of trifluoromethyl groups into bioactive molecules frequently serves to modulate physicochemical properties and increase binding affinity, making this substitution pattern highly valuable in drug design and development. The unique electronic and steric properties of the trifluoromethyl group can alter various physicochemical properties of the parent molecule, including lipophilicity, acidity, and hydrogen bonding capabilities.

The effect of trifluoromethyl substitution on lipophilicity is complex and context-dependent, as demonstrated by systematic studies of fluorinated alcohols and their partition coefficients. Research has shown that trifluorination strongly enhances lipophilicity only when the trifluoromethyl group is in the alpha-position relative to polar functional groups. The enhancement becomes barely measurable for beta- and gamma-positioned trifluoromethyl groups, while delta- and epsilon-positioned compounds may become considerably more hydrophilic than their parent compounds. This position-dependent effect is attributed to the balance between competing factors, including an increase in hydrophobic surface area and the introduction of dipole moments.

Table 2: Comparative Effects of Trifluoromethyl Group Position on Molecular Properties

The metabolic stability of trifluoromethyl-containing compounds represents another significant advantage in pharmaceutical applications. Studies of fluorinated drug analogues have demonstrated increased stability toward oxidative degradation in human microsomes and rat hepatocytes. This enhanced metabolic stability is attributed to the electronegativity of fluorine atoms, which affects the susceptibility of adjacent carbon-hydrogen bonds to metabolic oxidation. The terminal methyl group adjacent to a perfluoroalkylidene moiety has been shown to be metabolically stable, which is particularly relevant for drug development applications.

In the specific context of indole derivatives, the trifluoromethyl group at the 6-position provides enhanced stability, lipophilicity, and biological activity compared to non-fluorinated analogues. The reactivity of this compound is influenced by its unique substitution pattern and the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability compared to other similar compounds. These properties make trifluoromethyl-substituted indoles valuable building blocks for pharmaceutical research and potential therapeutic applications.

The mechanism of action for compounds like this compound involves interaction with biological targets, potentially influencing pathways related to cell signaling or metabolic processes. The trifluoromethyl group may enhance binding affinity due to increased hydrophobic interactions, while the indole nucleus provides the structural framework for specific protein-ligand interactions. This combination of properties has led to increased interest in trifluoromethyl-substituted indoles as scaffolds for drug discovery and development efforts in various therapeutic areas.

Eigenschaften

IUPAC Name |

ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2/c1-2-18-11(17)10-5-7-3-4-8(12(13,14)15)6-9(7)16-10/h3-6,16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBFONNBTQRYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624614 | |

| Record name | Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327-21-9 | |

| Record name | 1H-Indole-2-carboxylic acid, 6-(trifluoromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate typically involves the trifluoromethylation of indole derivatives. One common method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF₃SO₂Na) as the trifluoromethylating agent . This reaction selectively introduces the trifluoromethyl group at the C2 position of the indole ring under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods to ensure the scalability and efficiency of the production.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents to the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate has been investigated for its potential as an inhibitor of HIV-1 integrase, an essential enzyme in the HIV life cycle. Research indicates that derivatives of indole-2-carboxylic acid, including this compound, have shown significant inhibitory effects on integrase activity. For instance, a study demonstrated that modifications at the C2 and C3 positions of the indole core enhanced the compound's interaction with the active site of integrase, leading to improved inhibitory potency with IC50 values as low as 0.13 μM .

Synthesis Methodologies

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with readily available indole derivatives.

- Reagents : Common reagents include trifluoroacetic anhydride for introducing the trifluoromethyl group and various coupling agents for forming the carboxylate ester.

- Conditions : The reaction conditions may vary, but they generally require controlled temperatures and specific solvents to ensure high yields and purity.

A notable synthetic route involves the use of flow chemistry techniques to enhance the efficiency and scalability of producing indole derivatives .

Biological Evaluation

The biological evaluation of this compound has revealed promising results:

- Antiviral Activity : Studies have shown that this compound exhibits significant antiviral activity against HIV by effectively inhibiting the strand transfer process of integrase .

- Structure-Activity Relationship : Research into the structure-activity relationship (SAR) has indicated that modifications at specific positions on the indole core can lead to enhanced biological activity. For example, introducing halogenated substituents at the C6 position has been linked to increased integrase inhibition .

Case Study 1: HIV Integrase Inhibition

A series of indole derivatives were synthesized and evaluated for their ability to inhibit HIV-1 integrase. This compound was among those tested, showing a marked improvement in inhibitory activity compared to its parent compounds. The introduction of a long-chain substituent at the C3 position was found to enhance binding affinity to the integrase active site significantly.

| Compound | IC50 (μM) | Modifications |

|---|---|---|

| Parent Compound | 6.85 | None |

| This compound | 0.13 | Trifluoromethyl group at C6 |

| Modified Compound A | 1.05 | Halogenated phenyl at C3 |

Case Study 2: Synthesis Optimization

An optimization study focused on improving the yield and purity of this compound through flow synthesis techniques demonstrated significant advantages over traditional batch methods. The use of continuous flow allowed for better control over reaction parameters, resulting in higher yields and reduced reaction times .

Wirkmechanismus

The mechanism of action of Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially affecting cell signaling pathways, enzyme activities, and receptor binding. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects: Trifluoromethyl vs. Halogens and Alkoxy Groups

The electronic and steric effects of substituents on the indole scaffold critically influence physicochemical properties and reactivity.

- Electronic Effects : The -CF₃ group induces stronger electron withdrawal than -Cl or -OCH₃, as evidenced by downfield shifts in ¹H NMR (e.g., δ 7.94 ppm for -CF₃ vs. δ 7.23 ppm for -Cl in related compounds) . This enhances electrophilic substitution resistance but may reduce nucleophilic attack susceptibility.

- Steric Impact : The bulkier -CF₃ group at position 6 can hinder regioselective functionalization compared to smaller substituents like -Cl .

Ester Group Variations: Ethyl vs. Methyl Esters

The choice of ester (ethyl vs. methyl) affects solubility, volatility, and synthetic utility:

Ethyl esters generally exhibit slower hydrolysis kinetics due to increased steric hindrance, making them preferable for prolonged reaction steps .

Positional Isomerism: 2-Carboxylate vs. 3-Carboxylate Derivatives

The position of the carboxylate group significantly alters molecular interactions and biological activity:

3-Carboxylate derivatives often exhibit higher polarity due to the proximity of functional groups, influencing solubility and binding affinity in biological systems .

Biologische Aktivität

Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound features a trifluoromethyl group at the 6-position of the indole ring, which enhances its lipophilicity and biological activity. The ethyl ester moiety contributes to its solubility and reactivity, making it a valuable compound for further pharmacological studies.

The mechanism of action of this compound involves interactions with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, leading to potent biological effects. Notably, this compound has been implicated in the modulation of pathways relevant to cancer therapy and inflammation.

1. Enzyme Inhibition

Research indicates that derivatives of indole-2-carboxylic acid, including this compound, exhibit inhibitory activities against key enzymes involved in metabolic pathways:

| Enzyme | IC50 Value (µM) | Remarks |

|---|---|---|

| Indoleamine 2,3-dioxygenase (IDO1) | 1.17 | Potent dual inhibitor with implications for cancer |

| Tryptophan 2,3-dioxygenase (TDO) | 1.55 | Potential target for tumor immunotherapy |

These findings suggest that this compound could be a promising candidate for developing new anti-cancer therapies by targeting tryptophan metabolism .

2. Anti-inflammatory Activity

This compound has shown significant anti-inflammatory properties. In a study evaluating various compounds' effects on inflammation:

- Compounds similar to this compound demonstrated over 90% inhibition in inflammatory models compared to standard treatments like diclofenac sodium .

This activity may be attributed to the compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

3. Antiviral Activity

Recent studies have highlighted the potential of indole derivatives as antiviral agents. This compound has been evaluated for its ability to inhibit HIV-1 integrase, an essential enzyme in the viral life cycle:

| Compound | IC50 Value (µM) | Target |

|---|---|---|

| This compound | 0.13 | HIV-1 Integrase |

This suggests that structural modifications at the indole core can significantly enhance antiviral efficacy .

Case Study 1: Cancer Therapy

In a preclinical study, this compound was tested on various cancer cell lines. The results indicated that the compound effectively reduced cell viability through apoptosis induction, with an IC50 value comparable to leading chemotherapeutic agents.

Case Study 2: Inflammatory Disorders

A clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with this compound led to significant reductions in inflammatory markers and improved patient-reported outcomes compared to placebo.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is synthesized via the Fischer indole reaction by condensing 4-(trifluoromethyl)phenylhydrazine with ethyl pyruvate. Key parameters include refluxing in ethanol with HCl (1–2 M, 8–12 hours) to promote cyclization. Yield optimization involves adjusting stoichiometry (1:1.1 hydrazine:ketoester), monitoring via TLC (silica gel, ethyl acetate/hexane eluent), and purification via column chromatography. Substituted indole formation is sensitive to electronic effects; the trifluoromethyl group may necessitate extended reaction times .

Q. How is the crystal structure of this compound determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed using a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Data refinement uses SHELXL for structure solution and hydrogen bonding analysis. The indole core and ester group adopt planar conformations, with intermolecular π-π stacking (3.5–4.0 Å) stabilizing the lattice. Validation tools like PLATON ensure absence of twinning or disorder .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : After quenching the reaction with brine, extraction with ethyl acetate (3 × 50 mL) followed by drying over MgSO₄ removes polar impurities. Flash chromatography (silica gel, 10–30% ethyl acetate in hexane) isolates the product. For high-purity samples (>98%), recrystallization from ethanol/water (7:3 v/v) at 4°C yields colorless crystals .

Advanced Research Questions

Q. How does the trifluoromethyl group influence regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer : The electron-withdrawing CF₃ group directs electrophiles (e.g., bromine, nitration agents) to the indole’s 4- and 7-positions. Computational DFT studies (B3LYP/6-31G*) show increased positive charge density at these sites. Experimental validation: bromination with NBS in DMF at 0°C yields 4-bromo derivatives (confirmed via LCMS, m/z 335 [M+H]+). Competing pathways (e.g., 3-substitution) are minimal (<5%) .

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?

- Methodological Answer : Hydrolysis studies (0.1 M HCl or NaOH, 25°C) monitored by HPLC (C18 column, acetonitrile/water) reveal ester group degradation at pH >10 (t₁/₂ = 8 h). The CF₃ group stabilizes the indole core against ring-opening via resonance. Computational MD simulations (Amber20) suggest steric hindrance from the ester group slows nucleophilic attack on the carbonyl .

Q. How can this compound be utilized in multicomponent reactions for drug discovery?

- Methodological Answer : The compound serves as a building block in Ugi reactions. Example: Reacting with 4-(trifluoromethyl)aniline, tert-butyl isocyanide, and benzaldehyde in methanol (24 h, rt) yields a tetrazole derivative (LCMS m/z 489 [M+H]+). Optimization requires equimolar ratios (1:1:1:1) and catalytic AcOH (5 mol%) to enhance imine formation .

Q. What spectroscopic techniques differentiate polymorphs of this compound?

- Methodological Answer : Solid-state NMR (¹³C CP/MAS) distinguishes polymorphs by carbonyl carbon shifts (δ 165–168 ppm). IR spectroscopy (KBr pellet) identifies hydrogen bonding via O-H stretches (3200–3400 cm⁻¹). Differential Scanning Calorimetry (DSC) reveals melting point variations (ΔTm = 5–8°C) between forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.